Glycolic acid-lysine-amide

Overview

Description

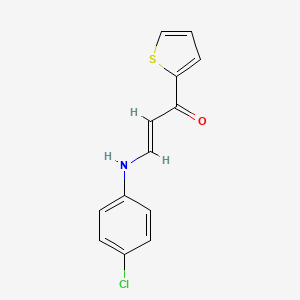

Glycolic acid-lysine-amide (GALA) is a product of the Maillard reaction, a form of non-enzymatic browning. It is associated with advanced glycation endproducts (AGEs) and α-dicarbonyl compounds, which are significant in many chronic and age-related diseases . It is formed through the reaction pathways of the Maillard reaction, specifically through the nucleophilic addition of water at the imine group .

Synthesis Analysis

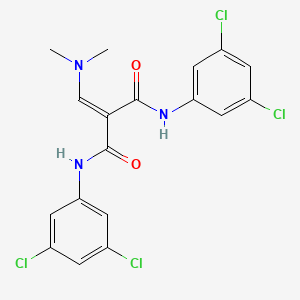

The synthesis of GALA involves the reaction of glyoxal and lysine. The formation of GALA from the Amadori product of glucose and lysine depends directly upon oxidation . The introduction of positively charged amino acids Arg, Lys and hydrophilic residues into RMLD156G may promote the formation of salt bridges or hydrogen bond interactions with the α-carboxylic group of glycine to achieve a favorable orientation within the binding pocket of RML for nucleophilic attack .Molecular Structure Analysis

The molecular structure of GALA involves the formation of Schiff bases of Nα, Nε -diglycated lysines from their Amadori isomers . The structure of GALA is directly linked to N-carboxymethyllysine via glyoxal-imine structures .Chemical Reactions Analysis

The formation of GALA involves the Maillard reaction, a non-enzymatic browning process. This reaction is associated with the formation of advanced glycation endproducts (AGEs) and α-dicarbonyl compounds . The formation of GALA from the Amadori product of glucose and lysine depends directly upon oxidation .Scientific Research Applications

- Researchers have identified GALA as a novel amide-bonded lysine modification in cells . It’s essential for understanding cellular processes and protein regulation.

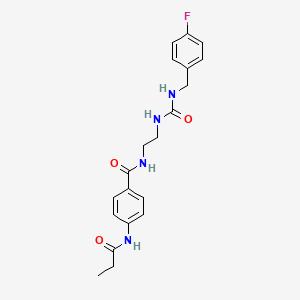

- GALA’s amide bond structure makes it relevant in enzyme engineering. For instance, introducing positively charged amino acids like arginine (Arg) and lysine (Lys) can promote favorable interactions with glycine’s α-carboxylic group .

- AGEs are implicated in diabetes and aging-related diseases. Studying GALA helps elucidate these processes .

Protein Post-Translational Modifications

Enzyme Engineering and Amide Formation

Advanced Glycation End Products (AGEs)

Mechanism of Action

Target of Action

Glycolic acid-lysine-amide primarily targets proteins in the body . It is a prototype for novel amide protein modifications produced by reducing sugars . The compound’s primary targets are proteins, and it plays a significant role in protein modification .

Mode of Action

Glycolic acid-lysine-amide interacts with its protein targets through a process known as the Maillard reaction . This non-enzymatic reaction occurs when reducing sugars react with proteins or other amine structures via highly reactive intermediates in complex reaction cascades . Glycolic acid-lysine-amide is formed from the Amadori product of glucose and lysine, and its formation depends directly upon oxidation .

Biochemical Pathways

The formation of glycolic acid-lysine-amide is part of the Maillard reaction pathways . These pathways lead to the formation of advanced glycation end products (AGEs) and α-dicarbonyl compounds, which are central intermediates of AGE formation in vivo . The N6-carboxymethyl lysine (CML) reaction cascade explains the formation of glycolic acid-lysine-amide via isomerization of the hydrated glyoxal-imine .

Pharmacokinetics

Given its role in protein modification, it can be inferred that its bioavailability would depend on factors such as the concentration of proteins and reducing sugars in the body, as well as the presence of oxidative conditions .

Result of Action

The molecular and cellular effects of glycolic acid-lysine-amide’s action primarily involve protein modification . These modifications can have significant pathophysiological implications, as they have been associated with various chronic and age-related diseases such as diabetes, atherosclerosis, and aging .

Action Environment

The action, efficacy, and stability of glycolic acid-lysine-amide can be influenced by various environmental factors. For instance, the Maillard reaction, which leads to the formation of glycolic acid-lysine-amide, is known to occur more readily under certain conditions such as high temperatures . Additionally, the presence of reducing sugars and oxidative conditions can also influence the formation and action of glycolic acid-lysine-amide .

Safety and Hazards

properties

IUPAC Name |

(2S)-2-amino-6-[(2-hydroxyacetyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-7(12)5-11/h6,11H,1-5,9H2,(H,10,12)(H,13,14)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAIAXBEFIRPKG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CO)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)CO)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycolic acid-lysine-amide | |

CAS RN |

171262-64-9 | |

| Record name | (2S)-2-amino-6-(2-hydroxy-acetylamino)-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2565088.png)

![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)

![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)

![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565100.png)

![2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2565102.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)